molecular formula C8H11N3O4S B14552799 5-Nitro-N-propylpyridine-3-sulfonamide CAS No. 62009-12-5

5-Nitro-N-propylpyridine-3-sulfonamide

Cat. No.: B14552799
CAS No.: 62009-12-5
M. Wt: 245.26 g/mol
InChI Key: KEQBUXZBJUGRKH-UHFFFAOYSA-N
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Description

5-Nitro-N-propylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a nitro group at the 5-position, a propyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-propylpyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite, and the reactions are typically carried out at room temperature to moderate temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

5-Nitro-N-propylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Nitro-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfasalazine: Used to treat inflammatory bowel disease.

Uniqueness

5-Nitro-N-propylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the propyl group on the nitrogen atom differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and different pharmacological activities .

Properties

CAS No.

62009-12-5

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

5-nitro-N-propylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O4S/c1-2-3-10-16(14,15)8-4-7(11(12)13)5-9-6-8/h4-6,10H,2-3H2,1H3

InChI Key

KEQBUXZBJUGRKH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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